physicochemical properties of[(3S)-1,4-oxazepan-3-yl]methanol
physicochemical properties of[(3S)-1,4-oxazepan-3-yl]methanol
An In-Depth Technical Guide to the Physicochemical Properties of [(3S)-1,4-Oxazepan-3-yl]methanol: Implications for Drug Discovery and Development
Introduction: The Cornerstone of Rational Drug Design
In the landscape of modern drug discovery, a profound understanding of a molecule's physicochemical properties is not merely an academic exercise; it is the bedrock upon which successful therapeutic agents are built. These intrinsic characteristics govern a compound's behavior in biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME).[1][2] Consequently, a comprehensive physicochemical profile is indispensable for guiding lead optimization, predicting in vivo performance, and mitigating late-stage attrition in the development pipeline. This guide provides an in-depth analysis of the key physicochemical attributes of [(3S)-1,4-oxazepan-3-yl]methanol, a chiral heterocyclic scaffold of interest in medicinal chemistry. By integrating predicted data with established experimental protocols, we aim to furnish researchers, scientists, and drug development professionals with the critical insights necessary to evaluate its potential as a drug candidate.
Molecular Profile of [(3S)-1,4-Oxazepan-3-yl]methanol
The foundational step in characterizing any potential therapeutic agent is to establish its fundamental molecular and physicochemical identity. For [(3S)-1,4-oxazepan-3-yl]methanol, the absence of extensive experimental data in the public domain necessitates the use of robust computational models. The following table summarizes its core identifiers and predicted physicochemical parameters, which will be discussed in detail.
| Identifier/Parameter | Value | Source |
| IUPAC Name | [(3S)-1,4-oxazepan-3-yl]methanol | - |
| CAS Number | 1932157-12-4 | [3] |
| Molecular Formula | C₆H₁₃NO₂ | [4] |
| Molecular Weight | 131.17 g/mol | [4] |
| Predicted pKa (most basic) | 8.50 | SwissADME Prediction[5][6][7] |
| Predicted LogP (Consensus) | -1.10 | SwissADME Prediction[5][6][7] |
| Predicted Water Solubility (LogS) | 0.55 (Soluble) | SwissADME Prediction[5][6][7] |
| Topological Polar Surface Area (TPSA) | 41.49 Ų | SwissADME Prediction[5][6][7] |
| Lipinski's Rule of Five | 0 Violations | SwissADME Prediction[5][6][7] |
In-Depth Analysis of Physicochemical Properties and Their Implications
The predictive data presented above offers a preliminary but insightful glimpse into the drug-like qualities of [(3S)-1,4-oxazepan-3-yl]methanol.
1. Acidity Constant (pKa): The Key to Ionization
The pKa value is a critical determinant of a drug's behavior in the varying pH environments of the human body, such as the stomach (pH 1-3) and the small intestine (pH ~6-7.4).[3][8] It dictates the degree of ionization, which in turn affects solubility, permeability, and receptor binding.[1][9]
-
Predicted Value and Interpretation: With a predicted basic pKa of 8.50, the secondary amine within the oxazepane ring is the most likely site of protonation. This indicates that at physiological pH (7.4), a significant portion of [(3S)-1,4-oxazepan-3-yl]methanol molecules will exist in their protonated, cationic form.
-
Causality in Experimental Choice: The pH-partition hypothesis suggests that the non-ionized form of a drug is more readily absorbed across lipid membranes.[9] Therefore, understanding the pKa is crucial for predicting its absorption profile in the gastrointestinal tract.
2. Lipophilicity (LogP): A Double-Edged Sword
Lipophilicity, quantified as the octanol-water partition coefficient (LogP), is a measure of a compound's affinity for a lipid versus an aqueous environment.[10][11] It is a pivotal parameter that influences a drug's permeability across biological membranes, but also its potential for non-specific binding and toxicity.[6][10]
-
Predicted Value and Interpretation: The predicted consensus LogP of -1.10 signifies that [(3S)-1,4-oxazepan-3-yl]methanol is a hydrophilic molecule, showing a preference for the aqueous phase over the lipid phase.[10] This suggests good water solubility but potentially limited passive diffusion across the lipid bilayers of cell membranes.
-
Implications for Drug-Likeness: According to Lipinski's Rule of Five, an orally active drug generally has a LogP value not greater than 5.[12][13][14] The low LogP of this molecule is well within this guideline.
3. Aqueous Solubility (LogS): The Prerequisite for Absorption
For a drug to be absorbed, it must first be in solution.[15][16] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[16][17]
-
Predicted Value and Interpretation: A predicted LogS of 0.55 corresponds to a classification of "soluble." This high aqueous solubility is consistent with the molecule's low LogP and the presence of hydrogen bond donors and acceptors (the hydroxyl and amine groups). This is a favorable characteristic for oral and parenteral formulations.
4. Topological Polar Surface Area (TPSA): A Predictor of Permeability
TPSA is defined as the sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule.[18] It is a valuable descriptor for predicting a drug's ability to permeate cell membranes.
-
Predicted Value and Interpretation: With a TPSA of 41.49 Ų, [(3S)-1,4-oxazepan-3-yl]methanol falls well below the commonly accepted threshold of 140 Ų for good oral bioavailability.[18] Furthermore, a TPSA of less than 90 Ų is often considered favorable for penetration of the blood-brain barrier.[18]
5. Lipinski's Rule of Five: An Early Assessment of Drug-Likeness
Lipinski's Rule of Five provides a set of simple molecular descriptors to evaluate the potential for a compound to be an orally active drug in humans.[12][13][14] The rules are:
-
Not more than 5 hydrogen bond donors.
-
Not more than 10 hydrogen bond acceptors.
-
A molecular mass less than 500 daltons.
-
A LogP not greater than 5.
[(3S)-1,4-oxazepan-3-yl]methanol meets all these criteria, suggesting it possesses a favorable profile for oral bioavailability.
Experimental Protocols for Physicochemical Characterization
While predicted data is invaluable for early assessment, experimental verification is the gold standard in drug development. The following are detailed, step-by-step methodologies for determining the key physicochemical properties of novel compounds like [(3S)-1,4-oxazepan-3-yl]methanol.
1. Determination of pKa by Potentiometric Titration
This method relies on monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added.
-
Methodology:
-
Accurately weigh and dissolve a sample of the compound in a suitable solvent (e.g., methanol/water).
-
Calibrate a pH meter with standard buffer solutions.
-
Titrate the sample solution with a standardized solution of hydrochloric acid or sodium hydroxide.
-
Record the pH at regular intervals of titrant addition.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
-
2. Determination of LogP by the Shake-Flask Method
This classic method directly measures the partitioning of a compound between n-octanol and water.
-
Methodology:
-
Prepare a stock solution of the compound in either n-octanol or water.
-
Add a known volume of this stock solution to a flask containing a known volume of the other immiscible solvent (pre-saturate each solvent with the other).
-
Shake the flask vigorously for a set period (e.g., 24 hours) to allow for equilibrium to be reached.
-
Centrifuge the mixture to ensure complete phase separation.
-
Carefully remove an aliquot from both the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each aliquot using a suitable analytical technique (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculate LogP as the logarithm of the ratio of the concentration in n-octanol to the concentration in the aqueous phase.
-
3. Determination of Thermodynamic Solubility
Thermodynamic solubility is the equilibrium solubility of a compound in a given solvent and is a critical parameter for pre-formulation studies.[15][17]
-
Methodology:
-
Add an excess amount of the solid compound to a vial containing a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4).
-
Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the suspension to remove any undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV) against a standard curve.
-
Synthesis Overview of Chiral 1,4-Oxazepanes
The synthesis of chiral 1,4-oxazepanes, such as [(3S)-1,4-oxazepan-3-yl]methanol, presents a significant challenge due to the entropic penalty associated with forming a seven-membered ring. However, several strategies have been developed to access this scaffold. Common approaches often involve intramolecular cyclization reactions. For instance, starting from chiral aminoethanols, a multi-step synthesis can be employed to construct the oxazepane ring.[13] Another reported method involves the synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine.[10][12] These synthetic routes underscore the modularity and potential for diversification of the 1,4-oxazepane core, allowing for the introduction of various substituents to modulate the physicochemical and pharmacological properties.
Based on a comprehensive analysis of its predicted physicochemical properties, [(3S)-1,4-oxazepan-3-yl]methanol emerges as a compound with a promising drug-like profile. Its high predicted aqueous solubility, low lipophilicity, and favorable polar surface area, coupled with full compliance with Lipinski's Rule of Five, suggest a low risk for poor absorption and bioavailability. The basic pKa indicates that it will be predominantly ionized at physiological pH, a factor that will influence its interaction with biological targets and its distribution profile. While these computational predictions provide a strong foundation for further investigation, experimental validation of these key parameters, using the protocols outlined in this guide, is an essential next step in the development of this or any related 1,4-oxazepane derivative as a potential therapeutic agent. This systematic approach, integrating predictive modeling with rigorous experimental characterization, exemplifies the principles of modern, data-driven drug discovery.
References
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Cosmetics & Toiletries. (2008, October 30). Drug-likeness vs. Lipinski's Rule of Five. Retrieved from [Link]
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Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]
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Sygnature Discovery. (2023, December 13). What is pKa and how is it used in drug development?. Retrieved from [Link]
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Manallack, D. T., Prankerd, R. J., Yuriev, E., Oprea, T. I., & Chalmers, D. K. (2013). The Significance of Acid/Base Properties in Drug Discovery. Chemical Society Reviews, 42(2), 485–496. Retrieved from [Link]
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SwissADME. (n.d.). SwissADME. Retrieved from [Link]
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Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link]
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Ertl, P., Rohde, B., & Selzer, P. (2000). Prediction of Polar Surface Area and Drug Transport Processes Using Simple Parameters and PLS Statistics. Journal of Medicinal Chemistry, 43(20), 3714–3717. Retrieved from [Link]
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Pion Inc. (2024, January 16). Introduction to log P and log D measurement using PionT3. Retrieved from [Link]
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Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
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Creative Biolabs. (2019, December 27). Solubility Assessment Service. Retrieved from [Link]
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